molecular formula C18H20N6O4 B2988729 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 845668-55-5

2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No.: B2988729
CAS No.: 845668-55-5
M. Wt: 384.396
InChI Key: MVHIEXXWPYOTPZ-UHFFFAOYSA-N
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Description

2-[9-(4-Methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a structurally complex heterocyclic compound featuring a fused purino-pyrimidine core. The molecule incorporates a 4-methoxyphenyl group at position 9, a methyl group at position 1, and an acetamide moiety at position 2.

Properties

IUPAC Name

2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-21-15-14(16(26)24(18(21)27)10-13(19)25)23-9-3-8-22(17(23)20-15)11-4-6-12(28-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHIEXXWPYOTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H21N5O5\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{5}

This structure features a purine-like core with various substituents that may influence its biological activity. The presence of the methoxyphenyl group is particularly noteworthy as it may enhance lipophilicity and biological interactions.

Anticancer Activity

Research has indicated that derivatives of similar compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated that certain derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin.

CompoundCancer Cell LineIC50 (μmol/mL)
10aA-5490.02
11cHCT-1160.04
DoxorubicinA-5490.04

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antioxidant Activity

The compound's potential as an antioxidant has also been explored. Studies measuring DPPH radical scavenging activity revealed moderate antioxidant properties at specific concentrations. This activity could be attributed to the electron-donating ability of the methoxy group in the structure.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression. The binding affinity and subsequent modulation of these targets can lead to altered signaling pathways associated with cell growth and survival.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cancer Cell Lines : A series of experiments were performed using A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. The results indicated a dose-dependent inhibition of cell growth with significant cytotoxic effects observed at higher concentrations.
  • Antioxidant Evaluation : In a comparative study against ascorbic acid, the compound demonstrated a notable ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

Comparison with Similar Compounds

Methoxyphenyl Groups

Both the target compound and evidence-derived 3a-e/4a,b incorporate methoxyphenyl substituents. However, in the evidence compounds, this group is part of a Schiff base (e.g., 4a,b), whereas in the target compound, it is directly attached to the purino-pyrimidine core .

Functional Group Differences

  • Thioxo vs. Dioxo Groups : Evidence compounds (e.g., 3a-e , 2a-c ) frequently include 2-thioxo groups, which are absent in the target compound. Thioxo groups can increase hydrogen-bond acceptor strength but may also confer higher reactivity toward nucleophiles. The target’s 2,4-dioxo groups likely enhance hydrogen-bonding capacity while reducing thiol-mediated interactions .
  • Acetamide Moiety: The target’s acetamide group is unique compared to the thiourea or cyano substituents in evidence compounds (e.g., 4a,b). This moiety may improve aqueous solubility or serve as a hydrogen-bond donor in target engagement .

Research Implications and Limitations

The evidence highlights critical structural and synthetic distinctions between the target compound and its analogs. For instance:

  • The purino-pyrimidine core may confer unique electronic properties compared to pyrido/pyrimido systems, influencing binding to biological targets.
  • The acetamide substituent’s polarity could enhance solubility relative to thioxo-containing analogs, though experimental validation is needed.

However, the absence of pharmacological or thermodynamic data for the target compound limits direct functional comparisons. Further studies should prioritize synthesizing the target using methods analogous to and evaluating its bioactivity against related compounds.

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